molecular formula C17H21BrNO3P B14552875 Diethyl [anilino(2-bromophenyl)methyl]phosphonate CAS No. 61700-92-3

Diethyl [anilino(2-bromophenyl)methyl]phosphonate

Cat. No.: B14552875
CAS No.: 61700-92-3
M. Wt: 398.2 g/mol
InChI Key: IGSGSYQYHZNWAW-UHFFFAOYSA-N
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Description

Diethyl [anilino(2-bromophenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a brominated phenyl ring and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [anilino(2-bromophenyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate brominated benzyl halide and aniline under controlled conditions. One common method involves the use of triethyl orthoacetate as a reagent and solvent, which facilitates the esterification process at elevated temperatures . The reaction conditions, such as temperature and choice of solvent, play a crucial role in determining the yield and selectivity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl [anilino(2-bromophenyl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.

    Oxidation and Reduction: Products include phosphonic acids and phosphines.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [anilino(2-bromophenyl)methyl]phosphonate is unique due to the presence of both an aniline moiety and a brominated phenyl ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

61700-92-3

Molecular Formula

C17H21BrNO3P

Molecular Weight

398.2 g/mol

IUPAC Name

N-[(2-bromophenyl)-diethoxyphosphorylmethyl]aniline

InChI

InChI=1S/C17H21BrNO3P/c1-3-21-23(20,22-4-2)17(15-12-8-9-13-16(15)18)19-14-10-6-5-7-11-14/h5-13,17,19H,3-4H2,1-2H3

InChI Key

IGSGSYQYHZNWAW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1Br)NC2=CC=CC=C2)OCC

Origin of Product

United States

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